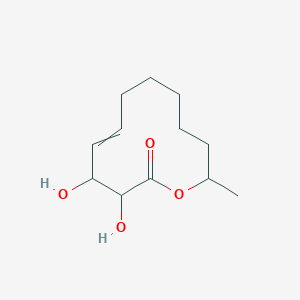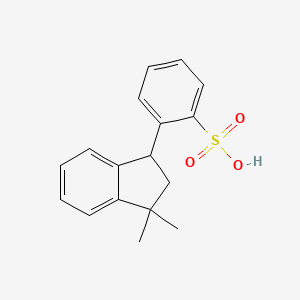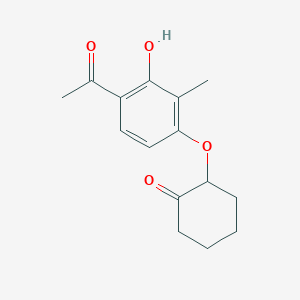
2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one typically involves the reaction of 4-acetyl-3-hydroxy-2-methylphenol with cyclohexanone under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Acetyl-3-hydroxy-2-methylphenol: A precursor in the synthesis of the target compound.
Cyclohexanone: A key reactant in the synthesis process.
Phenoxy derivatives: Compounds with similar structural features and reactivity.
Uniqueness
2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one is unique due to its specific substitution pattern and the presence of both phenoxy and cyclohexanone moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
116719-55-2 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.30 g/mol |
IUPAC名 |
2-(4-acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one |
InChI |
InChI=1S/C15H18O4/c1-9-13(8-7-11(10(2)16)15(9)18)19-14-6-4-3-5-12(14)17/h7-8,14,18H,3-6H2,1-2H3 |
InChIキー |
UEMAZKLVDHFJSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1O)C(=O)C)OC2CCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
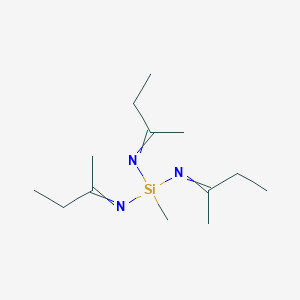
![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
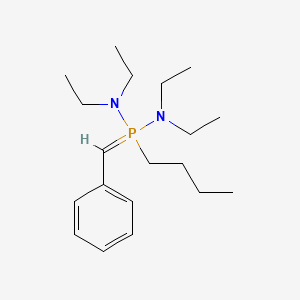
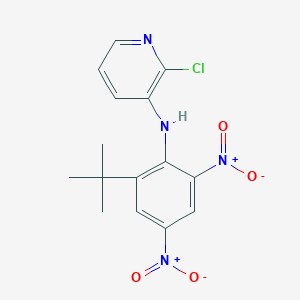
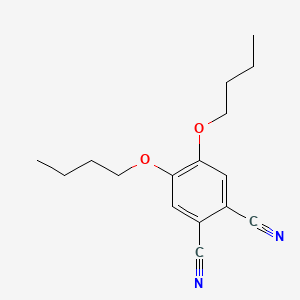

silane](/img/structure/B14313442.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
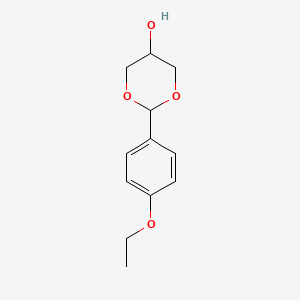
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
